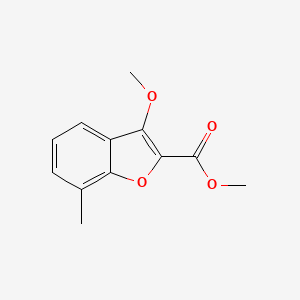

Methyl 3-methoxy-7-methylbenzofuran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-methoxy-7-methylbenzofuran-2-carboxylate is an ester compound with the molecular formula C12H12O4 and a molecular weight of 220.22 g/mol . This compound belongs to the benzofuran family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives, including Methyl 3-methoxy-7-methylbenzofuran-2-carboxylate, often involves the construction of the benzofuran ring through various cyclization reactions. One common method is the cyclization of 2-hydroxy-1,4-diones using trifluoroacetic acid as a catalyst and N-bromosuccinimide as an oxidant . This method provides moderate-to-good yields and is efficient for preparing benzofuran derivatives.

Industrial Production Methods

Industrial production of benzofuran derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-7-methylbenzofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and catalysts such as Lewis acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted benzofuran derivatives .

Scientific Research Applications

Methyl 3-methoxy-7-methylbenzofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-methoxy-7-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exert their effects through various mechanisms, including:

Enzyme Inhibition: The compound can inhibit enzymes involved in critical biological processes, leading to therapeutic effects.

Receptor Binding: It can bind to specific receptors, modulating their activity and influencing cellular responses.

Signal Transduction Pathways: The compound may affect signal transduction pathways, altering cellular functions and responses.

Comparison with Similar Compounds

Methyl 3-methoxy-7-methylbenzofuran-2-carboxylate can be compared with other similar compounds in the benzofuran family, such as:

3-Methylbenzofuran: This compound has a similar benzofuran core but lacks the ester and methoxy groups, resulting in different chemical properties and applications.

2-Methylbenzofuran: Another benzofuran derivative with a methyl group at a different position, leading to variations in reactivity and biological activity.

Benzofuran-2-carboxylic acid: This compound has a carboxylic acid group instead of an ester, affecting its solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

Methyl 3-methoxy-7-methylbenzofuran-2-carboxylate is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes current research findings on its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of Benzofuran Derivatives

Benzofurans are known for their wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. The introduction of various substituents on the benzofuran ring significantly influences their biological activity. Specifically, methylation at the 3-position has been shown to enhance antiproliferative effects against various cancer cell lines .

Research indicates that this compound exhibits potent anticancer properties through multiple mechanisms:

- Induction of Apoptosis : Studies have demonstrated that this compound can trigger programmed cell death in cancer cells. For instance, it has been shown to activate caspases, which are critical markers for apoptosis. In one study, treatment with related benzofuran derivatives resulted in a significant increase in caspase 3/7 activity, indicating apoptosis induction .

- Cell Cycle Arrest : Compounds similar to this compound have been observed to interfere with cell cycle progression. They can induce G0/G1 phase arrest in cancer cells, thereby inhibiting proliferation .

- VEGFR-2 Inhibition : Some derivatives have been noted for their ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. This inhibition potentially limits tumor growth by preventing the formation of new blood vessels .

In Vitro Studies

A series of in vitro studies have assessed the efficacy of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung carcinoma) | 1.48 | Apoptosis induction |

| NCI-H23 | 0.49 | Cell cycle arrest |

| K562 (Leukemia) | <50 | DNA intercalation and apoptosis |

These findings suggest that the compound is particularly effective against lung and leukemia cancer cell lines, with IC50 values comparable to established chemotherapeutics like staurosporine .

Case Studies

In a notable case study involving the synthesis and evaluation of benzofuran derivatives, researchers found that compounds bearing methoxy groups exhibited enhanced antiproliferative activity compared to their unsubstituted counterparts. This compound was included in this evaluation and demonstrated significant growth inhibition across several tested cell lines .

Properties

Molecular Formula |

C12H12O4 |

|---|---|

Molecular Weight |

220.22 g/mol |

IUPAC Name |

methyl 3-methoxy-7-methyl-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C12H12O4/c1-7-5-4-6-8-9(7)16-11(10(8)14-2)12(13)15-3/h4-6H,1-3H3 |

InChI Key |

PEAGAHLIMUAPJI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(O2)C(=O)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.